5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol . This compound features a thiophene ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 2-position. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated thiophene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 5-(4-Methoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(4-Methoxyphenyl)thiophene-2-methanol.
Substitution: 5-(4-Methoxyphenyl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)thiophene-2-carbaldehyde
- 5-(Methylthio)thiophene-2-carbaldehyde
- 5-Cyclohexylthiophene-2-carbaldehyde
Uniqueness
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with desired electronic characteristics, such as those used in organic electronics .
Biological Activity
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables that highlight its pharmacological significance.
Chemical Structure and Properties
This compound features a thiophene ring fused with a methoxy-substituted phenyl group and an aldehyde functional group. This unique structure contributes to its diverse biological activities, making it a valuable target for drug discovery.
Synthesis of this compound
The compound can be synthesized through various methods involving the condensation of thiophene derivatives with aldehydes or ketones. Recent studies have focused on optimizing synthetic routes to enhance yield and purity, which are critical for biological evaluations.
Antimicrobial Activity
Recent research has explored the antimicrobial properties of thiophene-based compounds, including this compound. A study demonstrated that related thiophene derivatives exhibited significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Candida albicans . The antimicrobial efficacy was assessed using the broth microdilution method, revealing minimum inhibitory concentration (MIC) values that indicate potent activity against specific strains.
Compound | Target Pathogen | MIC (µg/ml) |
---|---|---|
Compound A | S. aureus | 2-4 |
Compound B | E. coli | 8-16 |
This compound | C. albicans | TBD |
Anti-inflammatory Activity
Thiophene derivatives are recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway, has been documented . The structural features of thiophenes contribute to their interaction with these enzymes, enhancing their therapeutic potential in treating inflammatory diseases.
Study on Enzyme Inhibition
A case study investigated the inhibitory effects of various substituted thiophenes on the enzyme ALOX15, which plays a role in arachidonic acid metabolism. The study utilized molecular docking simulations to predict binding affinities and elucidate structure-activity relationships. The results indicated that the presence of the methoxy group significantly influenced the binding efficiency and selectivity of the inhibitors .
Key Findings:
- The IC50 values for enzyme inhibition varied significantly based on structural modifications.
- Binding studies suggested that spatial orientation of substituents was crucial for optimal enzyme interaction.
Structure-Activity Relationship (SAR)
The SAR analysis of thiophene derivatives indicates that modifications to the phenyl ring can enhance biological activity. The methoxy substitution at the para position is particularly effective in increasing potency against microbial targets and improving anti-inflammatory effects .
Properties
IUPAC Name |
5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOZSNXTQAWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383955 | |
Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38401-67-1 | |
Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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